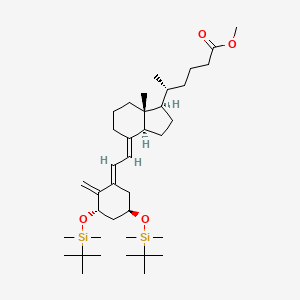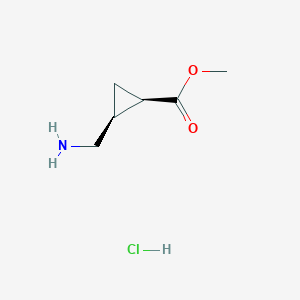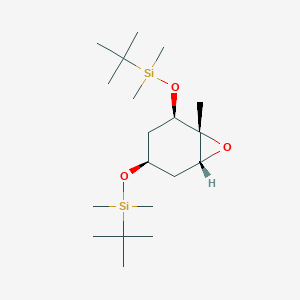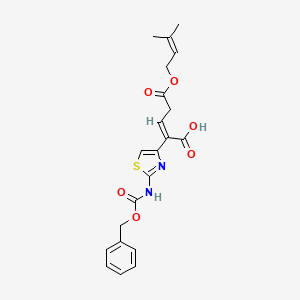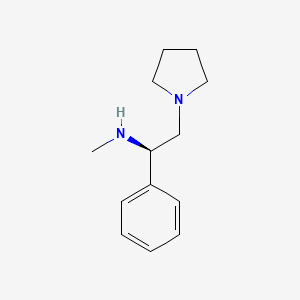
Dehydro Nifedipine N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydro Nifedipine N-Oxide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. It is a derivative of Nifedipine, a well-known calcium channel blocker used to treat hypertension and angina.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Nifedipine N-Oxide typically involves the oxidation of Nifedipine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to optimize yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Dehydro Nifedipine N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be employed to reduce the N-oxide group back to the parent compound.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications. For instance, halogenated derivatives may exhibit enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
Dehydro Nifedipine N-Oxide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on cellular processes and its role in modulating calcium channels.
Medicine: Research is ongoing to explore its therapeutic potential in treating cardiovascular diseases and other medical conditions.
Industry: this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Dehydro Nifedipine N-Oxide involves the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This inhibition prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries. These actions lead to lowered blood pressure and increased oxygen supply to the heart .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: The parent compound, widely used as a calcium channel blocker.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Similar to Nifedipine but with different pharmacokinetic properties.
Uniqueness
Dehydro Nifedipine N-Oxide is unique due to its specific N-oxide functional group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
88434-69-9 |
|---|---|
Molekularformel |
C₁₇H₁₆N₂O₇ |
Molekulargewicht |
360.32 |
Synonyme |
2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester 1-Oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



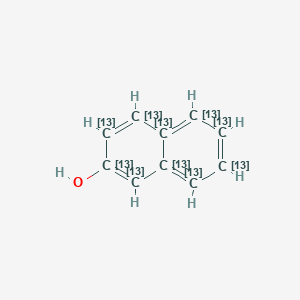
![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)
